Morpholine, 4-(o-ethoxythiobenzoyl)-
Description
Morpholine, 4-(o-ethoxythiobenzoyl)- is a heterocyclic compound featuring a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) substituted with an o-ethoxythiobenzoyl group. The thiobenzoyl moiety (C₆H₅-C(=S)-) introduces sulfur into the structure, which enhances lipophilicity and provides a metabolically labile site for oxidation or functionalization . The o-ethoxy group (-OCH₂CH₃) at the ortho position of the benzoyl ring distinguishes it from analogs with para-substituents (e.g., nitro, methoxy) or sulfur-containing heterocycles.
Properties
IUPAC Name |
(2-ethoxyphenyl)-morpholin-4-ylmethanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-2-16-12-6-4-3-5-11(12)13(17)14-7-9-15-10-8-14/h3-6H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUKAGKJCHXTSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=S)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80143429 | |
| Record name | Morpholine, 4-(o-ethoxythiobenzoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100609-54-9 | |
| Record name | Morpholine, 4-(o-ethoxythiobenzoyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100609549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morpholine, 4-(o-ethoxythiobenzoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives typically involves the reaction of morpholine with various electrophiles. For the specific compound Morpholine, 4-(o-ethoxythiobenzoyl)-, the synthetic route may involve the following steps:
Formation of the o-ethoxythiobenzoyl chloride: This can be achieved by reacting o-ethoxythiobenzoic acid with thionyl chloride.
Nucleophilic substitution: The morpholine ring can then be reacted with the o-ethoxythiobenzoyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of morpholine derivatives often involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the nucleophilic substitution reaction while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(o-ethoxythiobenzoyl)- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiobenzoyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
- Reduction
Oxidation: Sulfoxides and sulfones.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key morpholine derivatives to highlight structural and functional differences:
Key Observations:
- Lipophilicity: The o-ethoxy group in the target compound increases lipophilicity compared to para-methoxy analogs (e.g., 4-(4-Methoxythiobenzoyl)morpholine, C₁₂H₁₅NO₂S) due to steric shielding of the polar oxygen atom .
- Metabolic Stability: The thiobenzoyl group’s sulfur atom serves as a metabolic soft spot, akin to thiomorpholine derivatives, which are oxidized to sulfoxides or sulfones in vivo .
- Synthetic Routes: Most analogs are synthesized via nucleophilic aromatic substitution (e.g., bromo or nitro derivatives) or thioacylation reactions. The target compound likely follows similar methods, substituting o-ethoxybenzoyl chloride with morpholine.
Solid-State Structural Variations
- Crystal Packing: The thiomorpholine derivative 4-(4-nitrophenyl)thiomorpholine forms centrosymmetric dimers via C–H···O interactions, while its morpholine counterpart lacks this due to sulfur’s larger atomic radius and altered hydrogen-bonding capacity .
- Steric Effects: The ortho-ethoxy group in the target compound may induce steric hindrance, reducing π-π stacking efficiency compared to para-substituted analogs like 4-(4-nitrophenyl)thiomorpholine.
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